
Zfp-29 protein
説明
Nomenclature and Synonyms of Zfp-29 Protein (ZSCAN2, ZNF854)
The protein commonly referred to as Zfp-29 has the official gene symbol ZSCAN2. proteinatlas.orgfenicsbio.comcancer.gov Its full name is Zinc finger and SCAN domain-containing protein 2. proteinatlas.orguniprot.orgmybiosource.combosterbio.com Several synonyms are used to refer to this protein and its encoding gene, including ZFP29 and ZNF854. proteinatlas.orgfenicsbio.comuniprot.orgmybiosource.combosterbio.comnih.govrealgenelabs.com Another alternative name is Zinc finger protein 29 homolog. uniprot.orgmybiosource.combosterbio.cominsightbio.com The human gene encoding this protein is located on chromosome 15 at position q25.2. proteinatlas.orgcancer.govjax.orgsinobiological.com
Here is a table summarizing the nomenclature and synonyms:
Type | Name |
Official Gene Symbol | ZSCAN2 |
Full Name | Zinc finger and SCAN domain-containing protein 2 |
Synonyms | ZFP29, ZNF854, Zfp-29, Zinc finger protein 29 homolog, Zinc finger protein 854 |
Historical Context of this compound Discovery and Initial Characterization
While specific detailed historical accounts of the initial discovery and characterization of ZSCAN2 (Zfp-29) are not extensively documented in the provided search results, its identification is linked to studies involving transcriptional regulatory proteins containing zinc finger motifs. mybiosource.comnih.govinsightbio.comabclonal.commedchemexpress.comgenecards.orggenebe.net Early studies in mice indicated that the gene encoding this protein is expressed during embryonic development and particularly in the adult testis, suggesting a potential role in regulating genes in germ cells. fenicsbio.commybiosource.comnih.govinsightbio.comabclonal.commedchemexpress.comgenecards.org The presence of multiple zinc finger motifs, characteristic of transcriptional regulators, was a key feature noted during its initial characterization. mybiosource.comnih.govinsightbio.comabclonal.commedchemexpress.comgenecards.org Alternative splicing of the gene leads to the production of several transcript variants, encoding different protein isoforms. fenicsbio.commybiosource.comnih.govinsightbio.comabclonal.commedchemexpress.comgenecards.org
Classification within the Zinc Finger Protein (ZFP) Superfamily
ZSCAN2 is classified within the zinc finger protein family, specifically belonging to the Krüppel C2H2-type zinc-finger protein family. mybiosource.combosterbio.com It contains several copies of the zinc finger motif, which are commonly found in proteins involved in transcriptional regulation. mybiosource.comnih.govinsightbio.comabclonal.commedchemexpress.comgenecards.orggenebe.net In addition to multiple C2H2-type zinc fingers, ZSCAN2 also contains a SCAN box domain. mybiosource.comnih.govontosight.ai The SCAN domain is a conserved motif found near the N-terminus of a subfamily of C2H2 zinc finger proteins and functions as a protein interaction domain, mediating self-association or selective association with other proteins. nih.govontosight.airesearchgate.net The presence of both zinc finger domains and a SCAN domain is characteristic of this subfamily and contributes to their roles in regulating gene expression. nih.govontosight.ai
The domain structure of ZSCAN2 includes:
Domain Type | Characteristic Features | Function |
C2H2 Zinc Finger | Coordinates zinc ions via cysteine and histidine residues | Primarily DNA binding |
SCAN Domain | Highly conserved ~84 residue motif near N-terminus | Protein-protein interaction |
Overview of General ZFP Roles in Biological Systems
Zinc finger proteins (ZFPs) constitute a large and diverse superfamily of proteins found in eukaryotes, making up a significant portion of the human genome. researchgate.netfrontiersin.orguq.edu.aufrontiersin.org They are characterized by the presence of one or more zinc finger domains, small protein structural motifs stabilized by the coordination of zinc ions. frontiersin.orguq.edu.aufrontiersin.orgwikipedia.orgebi.ac.uk This structural feature allows ZFPs to bind to various molecules, including DNA, RNA, proteins, and lipids. frontiersin.orguq.edu.auwikipedia.orgebi.ac.uk
The diverse binding capabilities of zinc finger domains enable ZFPs to participate in a wide array of biological processes. frontiersin.orguq.edu.aufrontiersin.orgwikipedia.orgebi.ac.uknih.gov A primary and well-characterized role of many ZFPs is in transcriptional regulation, where they can act as activators or repressors of gene expression by binding to specific DNA sequences in promoter or enhancer regions. nih.govontosight.airesearchgate.netfrontiersin.orguq.edu.aufrontiersin.orgwikipedia.orgnih.govontosight.ai
Beyond transcriptional control, ZFPs are involved in numerous other fundamental cellular mechanisms. These include chromatin remodeling, protein and RNA homeostasis, RNA packaging and trafficking, cytoskeleton organization, epithelial development, cell adhesion, protein folding, and DNA repair. frontiersin.orguq.edu.auwikipedia.orgebi.ac.uknih.gov Their involvement in such a broad spectrum of activities highlights their critical importance in maintaining cellular function and integrity. frontiersin.orguq.edu.au
The versatility of ZFPs stems from the modular nature of their zinc finger domains, which can occur in various numbers and arrangements, often in combination with other functional domains. nih.govuq.edu.auwikipedia.org This combinatorial diversity allows for specialized functions and interactions within complex cellular networks. uq.edu.au
General Biological Role of ZFPs | Description |
Transcriptional Regulation | Binding to DNA to activate or repress gene expression. nih.govontosight.airesearchgate.netfrontiersin.orguq.edu.aufrontiersin.orgwikipedia.orgnih.govontosight.ai |
Chromatin Remodeling | Modifying chromatin structure to regulate gene access. frontiersin.orguq.edu.auebi.ac.uk |
RNA Binding and Processing | Interacting with RNA for packaging, trafficking, and stability. uq.edu.aufrontiersin.orgwikipedia.orgebi.ac.uknih.gov |
Protein Interaction | Mediating interactions with other proteins. nih.govontosight.airesearchgate.netfrontiersin.orgwikipedia.orgebi.ac.uknih.gov |
DNA Repair | Participating in pathways that maintain genome stability. frontiersin.orguq.edu.au |
Development and Differentiation | Influencing cellular development and specialization. uniprot.orgnih.govontosight.aifrontiersin.orguq.edu.auontosight.ai |
特性
CAS番号 |
145139-57-7 |
---|---|
分子式 |
C18H12N2OS2 |
分子量 |
0 |
同義語 |
Zfp-29 protein |
製品の起源 |
United States |
Molecular Architecture and Structural Biology of Zfp-29 Protein
Primary Structure Characteristics and Amino Acid Sequence Features
Data Table 1: Zfp-29/ZSCAN2 Primary Structure Overview
Species | Length (amino acids) | Molecular Mass (Da) |
Mouse | Contains 14 zinc finger repeats nih.gov | Not specified in source |
Human | 614 genecards.org | 69547 genecards.org |
Zinc Finger Domains
Zinc finger domains are small protein structural motifs stabilized by the coordination of one or more zinc ions. wikipedia.orgpomics.com These domains are prevalent in eukaryotic proteins and are often involved in binding to DNA, RNA, proteins, or other small molecules. wikipedia.orgmdpi.comuq.edu.au Zfp-29 is characterized by the presence of multiple zinc finger domains. nih.govontosight.ai
Cys2/His2 (C2H2) Type Zinc Finger Motif
The Cys2/His2 (C2H2) type is the most common class of zinc fingers and is frequently found in mammalian transcription factors. wikipedia.orgmdpi.comuq.edu.au This motif is characterized by a consensus amino acid sequence pattern. A typical C2H2 motif follows the pattern X2-Cys-X2-4-Cys-X12-His-X3-5-His, where X represents any amino acid, and Cys and His are cysteine and histidine residues, respectively. wikipedia.orgpeerj.combiologists.com This motif folds into a ββα structure, consisting of a two-stranded antiparallel beta sheet and an alpha helix. wikipedia.orgpomics.comuq.edu.au
Molecular Coordination of Zinc Ions
The structural integrity and function of zinc finger domains are dependent on the coordination of zinc ions (Zn2+). wikipedia.orgpomics.commdpi.com In the C2H2 motif, a single zinc ion is typically coordinated by the sulfur atoms of two cysteine residues and the nitrogen atoms of two histidine residues. wikipedia.orgnih.gov This tetrahedral coordination of the zinc ion by the conserved cysteine and histidine residues stabilizes the characteristic ββα fold of the domain. wikipedia.orgpomics.commdpi.comnih.gov
Functional Implications of Zinc Finger Repeat Numbers (e.g., 14 copies in mouse Zfp-29)
Zfp-29 is notable for possessing a large number of zinc finger repeats, specifically 14 copies in the mouse protein. nih.govnih.gov Zinc finger domains often occur in tandem arrays, particularly in proteins that bind to DNA. wikipedia.orguq.edu.au While a single zinc finger can typically interact with a few base pairs of DNA (often three to four), tandem arrays allow proteins to recognize longer, specific DNA sequences. wikipedia.orguq.edu.aunih.gov The presence of 14 zinc finger repeats in mouse Zfp-29 suggests a potential role in sequence-specific DNA or RNA binding, likely enabling interaction with extended nucleic acid targets. nih.govwikipedia.org The modular nature of these repeats allows for diverse binding specificities and affinities, contributing to the protein's potential regulatory functions. wikipedia.org Studies on other proteins with multiple zinc fingers indicate that while the number of fingers might suggest binding to a very long DNA sequence, the actual binding motifs can sometimes be shorter than predicted, with some fingers playing accessory roles or interacting with other molecules. biologists.combiorxiv.org The high number of repeats in Zfp-29 implies a complex interaction with its target substrate, potentially involving both core and accessory binding sites. biorxiv.org
SCAN Domain
In addition to its zinc finger repeats, Zfp-29 also contains a SCAN domain. ontosight.aiharvard.eduexpasy.org The SCAN domain is a conserved protein-protein interaction motif found in the N-terminal region of some C2H2-type zinc finger transcription factors. harvard.eduexpasy.orgnih.gov
Structural Features of the SCAN Domain
The SCAN domain is approximately 80 amino acids in length and is characterized by being rich in leucine residues, leading to its alternative name, LeR (leucine-rich region). harvard.eduexpasy.orgnih.gov Structurally, the SCAN domain is predicted to contain at least three alpha helices separated by short loop regions, often bounded by proline residues. expasy.org It possesses an amphipathic secondary structure, facilitating protein-protein interactions. expasy.orgnih.gov The SCAN domain is known to mediate both homotypic and heterotypic oligomerization among SCAN domain-containing proteins. harvard.eduexpasy.org This ability to form protein complexes is crucial for the function of many SCAN domain-containing transcription factors, potentially influencing their localization, stability, or recruitment of co-regulators. ontosight.aiharvard.edu
Data Table 2: Zfp-29/ZSCAN2 Domain Architecture
Domain | Location in protein | Typical Length (amino acids) | Key Feature(s) | Primary Function |
SCAN Domain | N-terminus harvard.eduexpasy.org | ~80 expasy.orgnih.gov | Leucine-rich, predicted alpha helices expasy.orgnih.gov | Protein-protein interaction ontosight.aiharvard.eduexpasy.org |
C2H2 Zinc Finger | C-terminus biologists.com | ~30 nih.govoup.com | Cys2/His2 motif, ββα fold wikipedia.orgpomics.comuq.edu.aunih.gov | Nucleic acid binding (DNA/RNA) wikipedia.orgmdpi.comuq.edu.au |
Conserved Domain/Motif (Examples from other ZFPs) | Associated Function(s) | Typical Location (if specified) |
SCAN box (LeR) | Oligomerization, Protein interaction | N-terminus |
Zinc Finger (C2H2 type) | DNA, RNA, Protein binding | Variable |
B-box | Nuclear localization signal | N-terminus (in some plant ZFPs) |
L-box | Protein-protein interactions | N-terminus (in some plant ZFPs) |
EAR motif | Transcriptional repression | C-terminus (in some plant ZFPs) |
KRAB domain | Transcriptional repression | N-terminus (in some ZFPs) |
BTB/POZ domain | Protein-protein interaction | N-terminus (in some ZFPs) |
Genomic Context and Expression Regulation of Zfp-29 Protein
Genomic Locus and Chromosomal Localization of the ZSCAN2 Gene (encoding Zfp-29 protein)
The ZSCAN2 gene in humans is located on chromosome 15. genecards.orgnih.govscbt.comjax.org Specifically, its cytogenetic band location is 15q25.2. genecards.orgnih.govscbt.comthegencc.org The genomic coordinates for the ZSCAN2 gene vary slightly depending on the human genome assembly used. According to the GRCh38/hg38 assembly, the gene spans from approximately 84,600,986 to 84,627,796 base pairs on the plus strand of chromosome 15. genecards.orgjax.orgbiogps.org On the previous assembly, GRCh37/hg19, the coordinates were around 85,144,240 to 85,166,947 or 85,144,217 to 85,171,027. genecards.org The ZSCAN2 gene consists of 7 exons. nih.gov
Transcriptional Regulation of ZSCAN2 Gene Expression
As a protein-coding gene, the expression of ZSCAN2 is subject to complex transcriptional control, involving the interaction of regulatory DNA elements and transcription factors. ontosight.ainih.govalliancegenome.org
Identification of Promoter and Enhancer Elements
Transcriptional regulation of genes like ZSCAN2 is initiated at promoter regions, typically located near the transcription start site. mdpi.comnih.gov Enhancer elements, which can be located considerable distances from the gene, also play a significant role in modulating transcription levels by interacting with promoters, often through DNA looping. mdpi.comyoutube.comnih.govfrontiersin.org Databases and research efforts have identified potential promoter and enhancer elements associated with the ZSCAN2 gene. genecards.orggenecards.org These regulatory regions serve as binding sites for transcription factors that either activate or repress ZSCAN2 expression. nih.govmdpi.com
Role of Upstream Transcription Factors in Zfp-29 Expression
Post-Transcriptional and Post-Translational Regulation of this compound
Beyond the level of transcription, the amount and activity of this compound are further controlled by post-transcriptional and post-translational mechanisms. ontosight.ainih.gov
mRNA Stability and Degradation Pathways
The stability of the ZSCAN2 mRNA transcript influences the rate at which it is available for translation into protein. mRNA stability is regulated by various factors, including sequence elements within the mRNA (such as AU-rich elements), RNA-binding proteins, and microRNAs. numberanalytics.comnumberanalytics.comnih.gov mRNA degradation is a complex process involving multiple pathways, including deadenylation-dependent decay (involving the removal of the poly(A) tail followed by decapping and exonucleolytic degradation) and nonsense-mediated decay (NMD). numberanalytics.combiorxiv.orgnumberanalytics.comnih.gov While these general pathways apply to cellular mRNAs, specific details regarding the factors and pathways that govern ZSCAN2 mRNA stability and degradation are not extensively documented. researchgate.net
Alternative Splicing Isoforms (if applicable)
Alternative splicing is a significant mechanism of post-transcriptional regulation that can generate multiple protein isoforms from a single gene. genecards.orgscbt.comnih.gov The ZSCAN2 gene is known to undergo alternative splicing, resulting in the production of several transcript variants that encode different protein isoforms. genecards.orgscbt.comnih.govscbt.comscbt.comas-1.co.jpabcepta.com These isoforms may differ in their amino acid sequence, potentially leading to variations in protein structure, localization, DNA binding affinity, interaction with other proteins, and ultimately, their functional roles. scbt.com Three isoforms of human ZSCAN2 have been specifically mentioned. scbt.com
Protein Stability and Turnover Mechanisms (e.g., Ubiquitin-Proteasome System)
Protein turnover, the continuous process of protein synthesis and degradation, is crucial for maintaining cellular homeostasis and regulating protein abundance in response to various stimuli. Two primary cellular mechanisms mediate protein turnover: the ubiquitin-proteasome system (UPS) and the lysosomal proteolysis pathway.
The UPS is a major pathway for selective intracellular protein degradation. It involves the tagging of proteins with ubiquitin molecules through a cascade of enzymes (E1, E2, and E3 ligases). Polyubiquitinated proteins are then recognized and degraded by the proteasome, a large multi-subunit protease complex. This system is involved in regulating numerous cellular processes, including transcription, cell cycle, and quality control by removing misfolded or damaged proteins.
Tissue-Specific and Developmental Expression Profiles of this compound
The expression of this compound exhibits specificity across different tissues and developmental stages, suggesting defined roles in these biological contexts.
Expression in Embryonic Development and Stem Cells
Zfp-29 expression is observed during embryonic development in mice. genecards.orggenecards.org Similarly, its human ortholog, ZSCAN2, is expressed in embryonic stem cells. gsea-msigdb.org Research on other zinc finger proteins, such as ZFP296 and ZFP42 (Rex1), has demonstrated high expression in self-renewing embryonic stem cells and a notable decrease in expression upon differentiation, highlighting the role of certain ZFPs in maintaining pluripotency. nih.gov The expression pattern of ZSCAN2 in embryonic stem cells, with potential downregulation upon differentiation, suggests a possible involvement in early developmental processes or the maintenance of a less differentiated state. gsea-msigdb.org
Enrichment in Specific Germ Cell Types (e.g., Spermatids)
In the adult testis, Zfp-29 mRNA is particularly enriched in round spermatids, which are early post-meiotic germ cells. genecards.orggenecards.org Spermatogenesis, the complex process of male germ cell differentiation, involves significant transcriptional regulation. genecards.orggenecards.org The restricted expression of Zfp-29 to the post-meiotic phase and its enrichment in round spermatids suggest a potential role for the this compound in regulating gene expression specifically within these developing germ cells. genecards.orggenecards.org
Expression Patterns in Adult Tissues
In adult mice, Zfp-29 expression appears to be restricted primarily to the testis. genecards.orggenecards.org This tissue-specific expression pattern in the adult further supports its potential involvement in testicular function, particularly within the germ cell lineage. The human ortholog, ZSCAN2, is also reported to have restricted expression patterns in certain adult tissues, although detailed comprehensive profiles across all adult tissues may vary or require further extensive analysis. gsea-msigdb.org
The expression profile of Zfp-29/ZSCAN2 across different stages and tissues can be summarized as follows:
Expression Context | Expression Level/Location | Source(s) |
Embryonic Development | Expressed | genecards.orggenecards.org |
Embryonic Stem Cells | Expressed (potential downregulation upon differentiation) | gsea-msigdb.org |
Adult Testis (Mouse) | Restricted expression | genecards.orggenecards.org |
Round Spermatids (Mouse) | Enriched mRNA levels | genecards.orggenecards.org |
Adult Tissues (Human) | Reportedly restricted to certain tissues | gsea-msigdb.org |
This specific expression pattern in embryonic development and enrichment in post-meiotic germ cells in the adult mouse testis points towards specialized functions for this compound in these biological processes.
Molecular Functions and Mechanisms of Zfp-29 Protein
DNA Binding Specificity and Target Recognition
The primary mechanism by which many zinc finger proteins, including Zfp-29, exert their function is through sequence-specific binding to DNA. ontosight.aiuniprot.orgnih.govresearchgate.netphysiology.org This interaction is mediated by the protein's zinc finger domains, which are highly conserved structural motifs capable of coordinating zinc ions. ontosight.aipomics.com
Sequence-Specific DNA Recognition by Zinc Finger Domains
Zinc finger domains, particularly the Cys₂His₂ (C₂H₂) type found in many transcription factors, are adept at recognizing specific DNA sequences. nih.govpomics.complos.orgpeerj.commdpi.com Each C₂H₂ zinc finger motif typically interacts with a triplet of nucleic acid bases within the major groove of the DNA double helix. nih.govplos.orgwikipedia.org The specificity of this interaction is largely determined by key amino acid residues located in the alpha-helix of the zinc finger domain. nih.govplos.orgwikipedia.orgias.ac.in Studies on various ZFPs have shown that residues at positions -1, +2, +3, and +6 relative to the start of the alpha-helix are particularly important for establishing base-specific contacts through hydrogen bonds. plos.orgias.ac.in Zfp-29 has been identified as a C₂H₂-type zinc finger protein, possessing multiple copies of this motif. ontosight.ainih.govresearchgate.net For instance, the mouse Zfp-29 protein was found to have 14 copies of the zinc finger motif. nih.gov The presence of these domains strongly suggests that Zfp-29 binds DNA in a sequence-specific manner. physiology.org
Transcriptional Regulatory Activity
Zinc finger proteins are well-established as transcription factors that regulate gene expression by binding to specific DNA sequences in promoter or enhancer regions. ontosight.aiuniprot.orgnih.govpomics.comnih.govpnas.org Zfp-29 is categorized as a transcription factor and is suggested to be involved in transcriptional regulation. ontosight.aiuniprot.org
Mechanisms of Transcriptional Activation by this compound
While the provided search results primarily highlight Zfp-29's potential role in development and its association with repression or embryonic lethality upon disruption, general mechanisms of transcriptional activation by ZFPs involve the recruitment of co-activator complexes to the target gene promoter. This is often achieved by fusing the ZFP DNA-binding domain to a transcriptional activation domain. wikipedia.orgnih.gov Although direct evidence of Zfp-29 acting as a transcriptional activator was not prominent in the snippets, its classification as a transcription factor implies the potential for both activation and repression depending on the cellular context and interacting partners.
Mechanisms of Transcriptional Repression by this compound
Several studies on engineered ZFPs demonstrate their ability to repress transcription, often by being fused to a repression domain like the KRAB domain. pnas.orgresearchgate.netpnas.orgnih.gov Repression mechanisms can involve recruiting co-repressor complexes, modifying chromatin structure, or interfering with the binding of transcriptional machinery. nih.gov The disruption of the murine Zfp-29 gene leading to embryonic lethality and aberrant checkpoint response, accompanied by decreased mRNA levels of certain genes, could indirectly suggest a role in transcriptional regulation, potentially even repression of factors necessary for proper development or checkpoint function. plos.orgnih.gov Zfp-29's SCAN domain could facilitate the formation of protein complexes involved in transcriptional repression. ontosight.ai
Protein-Protein Interaction Network of this compound
Zfp-29, like many zinc finger proteins, engages in protein-protein interactions that are crucial for its function pomics.comnih.gov. These interactions contribute to the formation of multi-protein complexes that can regulate gene expression and participate in various cellular processes ontosight.ainih.gov.
Interactions Mediated by the SCAN Domain
The SCAN domain, an evolutionarily conserved oligomerization domain of approximately 80 amino acid residues, is typically found at the N-terminus of C2H2-type zinc finger transcription factors harvard.eduexpasy.orgnih.gov. It is also known as the leucine-rich region (LeR) expasy.org. The SCAN domain is a selective protein-protein interaction motif that mediates both homotypic (interactions with itself) and heterotypic (interactions with other proteins) associations expasy.orgnih.gov.
Studies using techniques such as mammalian and yeast two-hybrid systems have demonstrated that the SCAN domain facilitates protein-protein interactions harvard.edunih.gov. For instance, a mammalian two-hybrid assay was used to show that the SCAN domain mediates interactions between different SCAN domain-containing proteins harvard.edunih.gov. Zfp-29 has been identified as one of the zinc finger proteins containing a SCAN box expasy.org. This domain's presence in Zfp-29 indicates its capacity to interact with other proteins, particularly other SCAN domain-containing zinc finger proteins, to form complexes ontosight.aiexpasy.org.
Formation of Multi-Protein Complexes (e.g., with other ZFPs, co-regulators)
The SCAN domain's ability to mediate interactions allows Zfp-29 to form multi-protein complexes ontosight.ai. These complexes can include other zinc finger proteins and transcriptional co-regulators ontosight.ainih.gov. The formation of such complexes is a common mechanism by which transcription factors like Zfp-29 exert their regulatory effects nih.gov.
While specific details regarding the exact composition of Zfp-29-containing multi-protein complexes are still being elucidated, the general function of SCAN domains in forming complexes with other zinc finger proteins and co-regulators is well-established ontosight.ainih.govexpasy.orgnih.gov. These interactions can lead to the recruitment of other proteins involved in transcriptional machinery, chromatin modification, or other cellular pathways nih.gov. For example, some SNAG family zinc finger proteins recruit multi-protein complexes including HDACs and corepressor proteins to modify chromatin and repress transcription nih.gov. While Zfp-29 contains a SCAN domain, not a SNAG domain, this illustrates the principle of zinc finger proteins forming complexes with co-regulators for functional outcomes.
A BioGRID interaction summary for ZSCAN2 (Zfp-29) in Mus musculus lists ZFP513 as an interacting protein, identified through a two-hybrid screening method thebiogrid.org. This suggests Zfp-29 can interact with other zinc finger proteins.
Potential RNA Binding Properties and Post-Transcriptional Regulatory Roles
While zinc finger proteins are traditionally known for their DNA-binding capabilities, a growing body of evidence indicates that many also possess RNA binding properties and play roles in post-transcriptional regulation pomics.comnih.govnih.govnih.govoup.commdpi.com.
Studies have revealed that hundreds of zinc finger proteins are candidate RNA-binding proteins (RBPs) nih.gov. The human proteome contains a large number of ZFPs, many of which are annotated as DNA-binding proteins but are also enriched among un-annotated RBPs nih.gov. While several ZFP families can bind RNA, those enriched among un-annotated RBPs often contain DNA-binding domains nih.gov.
The CCCH-type zinc finger proteins, characterized by a Cys–Cys–Cys–His motif, are particularly known for their ability to bind RNA molecules nih.govoup.com. While Zfp-29 is primarily described as a C2H2-type zinc finger protein with a SCAN domain, the broader context of ZFPs having RNA binding capabilities is relevant ontosight.aiexpasy.org.
Although specific research detailing Zfp-29's direct RNA binding properties is limited in the provided search results, the general understanding of ZFPs as potential RBPs suggests this as a possible function for Zfp-29. For example, one study found that a significant percentage of ZFPs caused dysregulation of alternative splicing when knocked down, despite lacking prior annotation as RBPs or splicing regulators nih.gov. This indicates that the RNA regulatory roles of many ZFPs are still being uncovered nih.gov.
Post-transcriptional regulation, which involves the control of gene expression after transcription, is a crucial process in various cellular functions, including development and differentiation nih.gov. RBPs play critical roles in this regulation by binding to mRNA and influencing processes such as splicing, localization, translation, and degradation nih.govnih.govfrontiersin.org.
Given Zfp-29's reported expression patterns during embryonic development and in post-meiotic spermatogenesis, where significant post-transcriptional regulation occurs, it is plausible that Zfp-29 might have post-transcriptional regulatory roles ontosight.ainih.govnih.gov. For instance, a study on murine mp29 (a potential alias for Zfp-29 or a related protein) suggested that the reduction of certain mRNA levels in knockout mice was likely due to an impaired post-transcriptional event plos.orgnih.gov. This finding, if related to Zfp-29, would support its involvement in post-transcriptional processes.
Another example of a ZFP with RNA binding and post-transcriptional regulatory functions is ZFP36L1, which regulates BCL2 mRNA stability by binding to AU-rich elements in its 3' UTR and promoting degradation plos.org. While Zfp-29's mechanism might differ, this illustrates how ZFPs can directly influence mRNA fate.
The potential RNA binding properties and post-transcriptional regulatory roles of Zfp-29 warrant further investigation to fully understand its molecular mechanisms and biological functions.
Data Table: this compound Interaction (Example)
Bait Protein (Mus musculus) | Prey Protein (Mus musculus) | Detection Method | Publication |
ZSCAN2 (Zfp-29, Zfp29) | ZFP513 | Two-hybrid | Ravasi T et al. thebiogrid.org |
Data Table: Zfp-29 Aliases and Identifiers
Alias | Gene Name | Organism | UniProt ID | Entrez Gene ID |
Zfp-29 | ZSCAN2 | Human | Q7Z7L9 thermofisher.comproteomicsdb.org | 54993 thermofisher.com |
Zfp29 | ZSCAN2 | Human | - | - |
ZNF854 | ZSCAN2 | Human | - | - |
Zinc finger and SCAN domain-containing protein 2 | ZSCAN2 | Human | Q7Z7L9 proteomicsdb.org | - |
Zinc finger protein 29 homolog | ZSCAN2 | Human | - | - |
Zinc finger protein 854 | ZSCAN2 | Human | - | - |
FLJ20595 | ZSCAN2 | Human | - | - |
Zfp-29 | Zfp29 | Mouse | - | - |
Detailed Research Findings:
A mammalian two-hybrid assay demonstrated that the SCAN domain mediates protein-protein interactions between SCAN domain-containing proteins, including Zfp-29 harvard.edunih.gov.
A BioGRID analysis in Mus musculus identified an interaction between ZSCAN2 (Zfp-29) and ZFP513 via a two-hybrid method thebiogrid.org.
Studies in murine models suggested that disruption of the gene encoding mp29 (potentially related to Zfp-29) led to decreased mRNA levels of α-tubulin and Chk1, which was hypothesized to be due to an impaired post-transcriptional event plos.orgnih.gov.
Compound Names and PubChem CIDs:
Cellular Roles and Biological Processes Mediated by Zfp-29 Protein
Role in Cell Differentiation Processes
Cell differentiation is a complex process involving significant changes in gene expression, often orchestrated by transcription factors like Zfp-29. nih.gov Zfp-29's expression patterns during embryonic development and in specific adult tissues, such as the testis, underscore its potential role in guiding cell fate decisions. nih.govoup.com
Embryonic stem cells (ESCs) possess the remarkable ability to self-renew and differentiate into nearly all cell types, a state known as pluripotency. mdpi.com This balance is tightly controlled by intricate gene regulatory networks involving numerous transcription factors. nih.govmdpi.com Zinc finger proteins, in general, are recognized as master regulators in maintaining ESC pluripotency and directing lineage specification during differentiation. nih.gov
Research suggests that Zfp-29 may be involved in the regulation of embryonic stem cell pluripotency. ontosight.ai While the precise mechanisms by which Zfp-29 influences ESC pluripotency and differentiation are still under investigation, other zinc finger proteins have been shown to interact with core transcriptional regulatory networks in ESCs. nih.govmdpi.com These interactions can either enhance the expression of genes critical for maintaining pluripotency or suppress them to promote differentiation towards specific lineages. nih.govmdpi.com For instance, Zfp296, another zinc finger protein, is highly expressed in self-renewing mouse ES cells and its expression decreases upon differentiation. ehu.eus Zfp296 has been shown to interact with Klf4, a key transcription factor in pluripotency, and can act as a negative regulator of Klf4's transcriptional activity on certain promoters. nih.gov Additionally, Zfp322a is required for mouse ES cell identity and regulates the transcription of pluripotency genes like Pou5f1 and Nanog. plos.org The involvement of Zfp-29 in these networks is an active area of research.
Spermatogenesis is a highly complex developmental process where spermatogonial stem cells differentiate into mature spermatozoa. nih.govoup.comoup.com This process involves a series of precisely regulated mitotic, meiotic, and post-meiotic events. redlara.com Transcriptional regulation plays a crucial role in orchestrating these changes. nih.govredlara.com
Zfp-29 has been specifically identified and studied in the context of spermatogenesis. nih.govoup.comresearchgate.net Studies in mice have shown that Zfp-29 is expressed in the testis of adult mice, with its mRNA enriched in round spermatids, which are early post-meiotic cells. nih.govoup.com This expression pattern suggests that Zfp-29 may play a role in regulating genes expressed during the post-meiotic stages of spermatogenesis. nih.govuniprot.org Along with other autosomal zinc finger genes like Zfp-35 and Zfp-37, Zfp-29 is predominantly expressed during pachytene spermatocyte and round spermatid stages, highlighting its potential involvement in meiotic and post-meiotic sperm development. researchgate.net
Beyond embryonic stem cell differentiation and spermatogenesis, zinc finger proteins are broadly involved in various aspects of cellular lineage specification. nih.govnih.gov They participate in the development of different cell types by regulating gene expression programs that define specific lineages. nih.govnih.gov While specific detailed research findings on Zfp-29's role in other cellular lineage specification contexts are limited in the provided search results, the general function of zinc finger proteins as key regulators of differentiation suggests a potential broader involvement for Zfp-29 that warrants further investigation. For example, ZFPs are known to play pivotal roles in hematopoietic development by orchestrating gene regulatory networks that control the generation of various blood cell lineages. nih.gov They are also implicated in processes like adipogenesis. nih.gov
Contribution to Spermatogenesis and Germ Cell Development
Regulation of Cell Cycle Progression
Zinc finger proteins (ZFPs) in general are known to play roles in various biological processes, including cell cycle regulation nih.gov. Some studies have investigated the influence of evolutionarily recent transcription factors, many of which are C2H2-containing zinc finger proteins (C2H2-ZFPs), on human cell cycle progression biorxiv.org. Perturbations targeting Krüppel-associated box (KRAB) zinc-finger proteins (KZFPs) can induce diverse cell cycle imbalance phenotypes, suggesting distinct effects on progression biorxiv.org. While the provided search results discuss the involvement of Zfp families or engineered ZFPs in cell cycle regulation biorxiv.orgresearchgate.netnih.gov, specific detailed research findings directly linking Zfp-29 (ZNF296/Zfp296) to the regulation of specific cell cycle phases or checkpoints are not extensively detailed in the provided snippets. However, the broader context of ZFPs as transcription factors that can regulate gene expression implies a potential, albeit not specifically elaborated in the search results for ZNF296/Zfp296, role in controlling the expression of genes critical for cell cycle transitions. For instance, some ZFPs have been shown to repress target gene expression with high specificity, which could impact the levels of cell cycle regulators nih.gov.
Epigenetic Modulation and Chromatin Remodeling
Zfp-29 (specifically Zfp296 in mice and ZNF296 in humans) plays a significant role in epigenetic modulation and chromatin remodeling, particularly during embryonic development mdpi.comnih.gov. Zfp296 is essential for mammalian embryonic genome activation (EGA) mdpi.com. Epigenetic events during early embryonic development, including histone modifications, DNA methylation, and chromatin remodeling, significantly impact EGA mdpi.com. Zfp296 has been identified as an H3K9me3 modulator crucial for this process mdpi.com.
Interactions with Histone Modifying Enzymes (e.g., H3K9me3 modulators)
ZFP296 interacts with several epigenetic regulators, including histone modifying enzymes and chromatin remodelers mdpi.com. Research indicates that ZFP296 interacts with KDM5B, SMARCA4, DNMT1, DNMT3B, HP1β, and UHRF1 mdpi.com. The Cys2-His2 (C2H2) zinc finger domains of ZFP296 are involved in co-regulating the modification level of trimethylation of lysine 9 on histone H3 (H3K9me3) mdpi.com. ChIP-seq analysis has shown that ZFP296 is enriched in genomic regions also associated with Trim28, Suv39h1, Setdb1, Kdm4a, and Ehmt2 in mouse embryonic stem cells (mESCs) mdpi.com. H3K9me3 is a repressive histone mark typically associated with heterochromatin formation and gene silencing nih.govabcam.com. ZFP296's role as an H3K9me3 modulator suggests its involvement in establishing or maintaining repressive chromatin states mdpi.com.
Research findings on ZFP296 interactions and associated marks include:
Interacting Protein/Associated Mark | Type of Interaction/Association | Context | Source |
---|---|---|---|
KDM5B | Interaction | Epigenetic regulation | mdpi.com |
SMARCA4 | Interaction | Epigenetic regulation | mdpi.com |
DNMT1 | Interaction | Epigenetic regulation | mdpi.com |
DNMT3B | Interaction | Epigenetic regulation | mdpi.com |
HP1β | Interaction | Epigenetic regulation | mdpi.com |
UHRF1 | Interaction | Epigenetic regulation | mdpi.com |
Trim28 | Enriched in associated genomic regions | mESCs | mdpi.com |
Suv39h1 | Enriched in associated genomic regions | mESCs | mdpi.com |
Setdb1 | Enriched in associated genomic regions | mESCs | mdpi.com |
Kdm4a | Enriched in associated genomic regions | mESCs | mdpi.com |
Ehmt2 | Enriched in associated genomic regions | mESCs | mdpi.com |
Knockdown of Zfp296 in mouse late zygotes leads to early developmental arrest and failure, correlating with a decrease in H3K9me3 levels mdpi.com. This highlights the importance of Zfp296 as an H3K9me3 modulator for proper embryonic development mdpi.com.
Influence on DNA Methylation Patterns
Zfp-29 (ZNF296/Zfp296) also influences DNA methylation patterns, often in conjunction with its role in repressing transposable elements (TEs) deciphergenomics.orgnih.govnih.gov. KRAB-containing zinc finger proteins (KRAB-ZFPs), a large subfamily of ZFPs, recruit cofactors like KAP1 (Trim28), which in turn interact with histone methyltransferases (like SETDB1) and DNA methyltransferases nih.govnih.govresearchgate.net. This complex can lead to the deposition of repressive histone marks, such as H3K9me3, and DNA methylation at CpG sites nih.govnih.govresearchgate.net.
Studies suggest a correlation between the binding potential of KRAB-ZFPs and resistance to DNA demethylation of retroelements in human primordial germ cells nih.gov. While ZNF296 is a C2H2-ZFP, its interaction with DNMT1 and DNMT3B indicates a direct link to DNA methylation machinery mdpi.com. Engineered ZFPs have also been used in research to target and alter DNA methylation patterns at specific loci nih.govresearchgate.net. The influence of KRAB-ZFPs on distal CpG-site methylation has been observed, and evidence suggests these factors can be causal modulators of such methylation biorxiv.org.
Regulation of Chromatin Accessibility
Zfp-29 (ZNF296/Zfp296), as a zinc finger protein involved in epigenetic regulation, plays a role in regulating chromatin accessibility researchgate.netsc-best-practices.org. Chromatin accessibility is crucial for gene regulation, controlling the access of DNA-binding proteins, including transcription factors, to genomic regions researchgate.netsc-best-practices.org. KRAB-ZFPs, through their interaction with KAP1 and associated factors, contribute to the formation of heterochromatin, a condensed chromatin structure that restricts access to the underlying DNA nih.govresearchgate.net. This mechanism is particularly important for the silencing of transposable elements nih.govresearchgate.net.
The binding of KRAB-ZFPs to TEs can impede chromatin opening, as shown for Zfp266, another KRAB-ZFP researchgate.net. This suggests a general mechanism by which some ZFPs, potentially including Zfp-29, can influence chromatin accessibility by promoting a more closed conformation at their target sites. The interplay between ZFP binding, histone modifications (like H3K9me3), and DNA methylation contributes to establishing and maintaining specific chromatin states that impact accessibility and, consequently, gene expression nih.govmdpi.comupenn.edu.
Future Directions and Emerging Research Avenues for Zfp-29 Protein
Elucidation of Undefined Molecular Functions and Regulatory Mechanisms
Despite the general understanding of ZFPs as transcriptional regulators, the specific molecular functions and intricate regulatory mechanisms governing Zfp-29 protein activity are not fully defined. Future research should focus on precisely identifying the biochemical activities of Zfp-29, beyond its presumed role in transcription. This includes exploring potential enzymatic activities, roles in protein modification, or involvement in other cellular processes. Furthermore, a detailed understanding of how Zfp-29 expression and activity are regulated at the transcriptional, post-transcriptional, and post-translational levels is crucial. This could involve identifying specific signaling pathways, upstream transcription factors, non-coding RNAs, or post-translational modifications (such as phosphorylation, ubiquitination, or acetylation) that influence Zfp-29. Research indicates that the expression of ZSCAN2 (Zfp-29) is restricted to certain tissues and developmental stages, highlighting the need to understand the complex regulatory mechanisms controlling this expression pattern. ontosight.ai Many KRAB-ZFPs, a subfamily to which Zfp-29 (ZSCAN2) belongs, have functions that remain undefined despite their abundance. plos.org
Comprehensive Mapping of this compound Interacting Networks
Mapping the protein-protein interaction network of Zfp-29 is essential for understanding its cellular roles and how it integrates into functional complexes. The presence of a SCAN domain in Zfp-29 suggests its involvement in protein-protein interactions, particularly with other zinc finger proteins, to form complexes that regulate gene expression. ontosight.ai Future studies should employ advanced proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry, proximity-ligation assays, and yeast two-hybrid screens, to comprehensively identify its interacting partners. This includes identifying other transcription factors, co-regulators, components of chromatin remodeling complexes, or proteins involved in RNA processing or signaling pathways. Understanding these interactions will provide insights into the diverse cellular processes in which Zfp-29 participates and how its function is modulated through complex formation. The SCAN domain is known to be involved in protein-protein interactions, particularly among other zinc finger proteins. nih.govontosight.ai Studies on other ZFPs have shown interactions with a variety of proteins, including those involved in chromatin organization and RNA metabolism. embopress.org
Identification of Novel Transcriptional and Post-Transcriptional Targets
Identifying the complete repertoire of genes and potentially RNAs directly or indirectly regulated by Zfp-29 is a critical future direction. While ZFPs are primarily known as transcriptional regulators, some can also bind RNA and influence post-transcriptional processes. nih.govoup.com Chromatin immunoprecipitation followed by sequencing (ChIP-seq) can be used to identify genomic regions bound by Zfp-29, revealing its direct transcriptional targets. RNA sequencing (RNA-seq) upon Zfp-29 perturbation (overexpression or knockdown) can identify genes whose expression levels are altered, providing a broader view of its regulatory impact. Furthermore, techniques like CLIP-seq (Crosslinking and Immunoprecipitation followed by sequencing) can be employed to investigate if Zfp-29 directly interacts with RNA molecules, suggesting roles in post-transcriptional regulation, such as mRNA stability, splicing, or translation. Some CCCH-type ZFPs are capable of binding to target RNAs and regulate mRNA stability. oup.com Studies on other ZFPs have revealed diverse gene regulatory functions that extend beyond their traditional role as transcription factors, including roles in RNA splicing, stability, alternative polyadenylation, and translation. nih.gov
Investigation of this compound in Comparative Genomics and Evolutionary Biology
Examining Zfp-29 across different species can provide valuable insights into its evolutionary history, conserved functions, and potential for species-specific roles. Comparative genomic analyses can identify conserved domains, motifs, and regulatory elements associated with the Zfp-29 gene orthologs in various organisms. Studying the presence and divergence of Zfp-29 in different lineages can shed light on its functional evolution and adaptation. This research can help determine if the functions observed in model organisms are conserved in humans and identify unique features that may contribute to species-specific biological processes or disease susceptibility. The evolutionary history of KRAB-ZFPs, a family that includes ZSCAN2 (Zfp-29), is linked to that of transposable elements, and they can establish species-specific regulatory networks. embopress.orgnih.gov Comparative analysis of ZFP gene families in different plant species has revealed conserved subcellular localization and functional domains but differences in expression patterns. plos.org Comparing protein sequences can be particularly useful for distantly related species where DNA sequences have diverged more significantly. integratedbreeding.net
Development of Advanced ZFP-Based Gene Editing Tools and Strategies Utilizing Zfp-29 Domains
The DNA-binding specificity of zinc finger domains makes them valuable components for developing targeted gene editing and gene regulation tools. umontreal.canih.gov Zfp-29, with its inherent zinc finger domains, presents an opportunity to engineer novel ZFP-based tools.
Engineering Zfp-29 Domains for Sequence-Specific Recognition
Future research can focus on engineering the zinc finger domains of Zfp-29 to recognize and bind to specific, predetermined DNA sequences. This involves understanding the structural basis of DNA recognition by Zfp-29's zinc fingers and applying modular assembly or selection-based methods to create custom ZFP domains with desired binding specificities. umontreal.caoup.com Techniques like phage display or bacterial one-hybrid systems can be used to select engineered Zfp-29 finger modules that bind to specific DNA targets. google.comberkeley.edu The canonical DNA-recognition model for C2H2-type zinc fingers, like those in Zfp-29, involves specific amino acid residues in the recognition helix interacting with 3-4 base pairs of DNA. oup.complos.org Engineering efforts aim to manipulate these residues to achieve desired specificity. plos.org
Applications in Basic Gene Function Research (e.g., targeted gene expression modulation)
Engineered Zfp-29 domains can be fused to effector domains to create tools for targeted gene expression modulation. google.commdpi.comcgtlive.com Fusing Zfp-29 DNA-binding domains to transcriptional activator or repressor domains allows for the targeted upregulation or downregulation of specific genes in basic research. google.commdpi.comgoogle.com These tools can be used to study the function of genes by precisely controlling their expression levels in cell lines or model organisms. nih.gov This approach offers a highly specific method for manipulating gene activity to understand its role in various cellular processes and pathways. nih.gov Engineered ZFP transcription factors have been shown to repress target gene expression with single-gene specificity. nih.gov
Potential Research Areas and Techniques for Zfp-29 Future Studies
Research Area | Key Techniques | Potential Insights |
Elucidating Undefined Molecular Functions | Enzymatic assays, Protein modification analysis, Cell-based functional screens | Identification of novel biochemical activities or roles in cellular pathways. |
Mapping Protein Interacting Networks | Co-immunoprecipitation-Mass Spectrometry, Proximity Ligation Assay, Yeast Two-Hybrid | Identification of protein complexes and functional partnerships. |
Identifying Transcriptional and Post-Transcriptional Targets | ChIP-seq, RNA-seq, CLIP-seq | Identification of regulated genes and potential RNA binding. |
Investigating Comparative Genomics and Evolutionary Biology | Comparative sequence analysis, Phylogenetic tree construction, Synteny analysis | Understanding evolutionary conservation, divergence, and species-specific roles. |
Engineering Zfp-29 Domains for Sequence-Specific Recognition | Modular assembly, Phage display, Bacterial one-hybrid system | Creation of customized DNA-binding domains for targeted applications. |
Applications in Targeted Gene Expression Modulation | Fusion constructs with activator/repressor domains, Reporter assays, Gene expression analysis | Precise control of gene expression for functional studies and potential therapeutic strategies. |
Q & A
Q. What experimental techniques are commonly used to detect and quantify Zfp-29 protein in cellular models?
Researchers typically employ immunocytochemistry (ICC) and immunofluorescence (IF) using validated polyclonal antibodies (e.g., Rabbit Anti-ZSCAN2/ZNF854/BF350 Conjugated antibody) at dilutions of 1:50–200 . Western blotting and quantitative mass spectrometry (LC-MS/MS) are also standard for protein identification and quantification. Proper controls, such as knockout cell lines or siRNA-mediated knockdown, are critical to confirm specificity .
Q. What are the primary biological functions of Zfp-29 in transcriptional regulation?
Zfp-29, a zinc finger protein with a SCAN domain, is implicated in chromatin remodeling and transcriptional regulation. Functional studies often involve luciferase reporter assays to assess promoter binding activity and RNA sequencing to identify downstream targets. Epigenetic modifications (e.g., ChIP-seq for histone marks) are analyzed to explore its role in gene silencing or activation .
Q. Which model systems are appropriate for studying Zfp-29 in vivo?
Cross-species studies in human, mouse, and rat models are common due to sequence homology. However, researchers must validate antibody cross-reactivity and account for species-specific regulatory elements. Transgenic models with tissue-specific Zfp-29 overexpression or knockout are used to study developmental and disease-related phenotypes .
Advanced Research Questions
Q. How can experimental design address challenges in studying Zfp-29’s transient protein-protein interactions?
Advanced techniques like cell thermal shift assay (CETSA) and isothermal dose-response (ITDR) experiments are recommended to capture dynamic interactions. These methods quantify target engagement under physiological conditions, minimizing artifacts from protein overexpression. Combining these with crosslinking mass spectrometry improves interaction mapping .
Q. What statistical approaches resolve contradictory findings in Zfp-29 functional studies?
Contradictions often arise from variability in cellular contexts or assay conditions. Meta-analyses using fixed-effects or random-effects models can integrate data across studies. Bayesian frameworks are useful for assessing the probability of hypotheses (e.g., Zfp-29’s role in oncogenesis) under varying experimental parameters .
Q. How can researchers optimize target identification when Zfp-29 homologs lack conserved domains in non-model organisms?
Phylogenetic profiling and machine learning-based homology prediction tools (e.g., AlphaFold) help infer functional domains. Experimental validation via CRISPR-Cas9 mutagenesis in divergent species (e.g., zebrafish) is critical to confirm conserved roles .
Q. What methodologies mitigate batch-to-batch variability in Zfp-29 reagents?
For antibodies, request peptide content analysis and TFA removal (<1%) to ensure consistency in sensitive assays. For recombinant proteins, use orthogonal quality controls (e.g., circular dichroism for structural integrity) and standardize storage conditions .
Methodological Considerations
Q. How should researchers design proteomics studies to identify Zfp-29 post-translational modifications (PTMs)?
Use tandem mass spectrometry (LC-MS/MS) with TiO₂ enrichment for phosphorylation or ubiquitination sites. Label-free quantification (LFQ) or tandem mass tags (TMT) enable PTM dynamics analysis across conditions. Data-independent acquisition (DIA) enhances reproducibility for low-abundance modifications .
Q. What are best practices for validating Zfp-29 knockout models?
Combine whole-exome sequencing to confirm CRISPR editing with RNA-seq to assess off-target effects. Functional rescue experiments (e.g., reintroducing wild-type or mutant Zfp-29) and phenotypic characterization (e.g., proliferation assays) are essential to establish causality .
Data Interpretation and Reproducibility
Q. How can researchers differentiate Zfp-29’s direct transcriptional effects from secondary regulatory mechanisms?
Integrate time-resolved RNA-seq data with chromatin accessibility assays (ATAC-seq) to distinguish primary targets. Pharmacological inhibition of downstream pathways (e.g., MAPK/ERK) and single-cell sequencing further dissect direct vs. indirect effects .
Q. What strategies improve reproducibility in Zfp-29 localization studies?
Standardize fixation protocols (e.g., paraformaldehyde concentration) and imaging settings (e.g., laser power, exposure time). Use automated image analysis pipelines (e.g., CellProfiler) to quantify nuclear/cytoplasmic ratios and minimize observer bias .
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